molecular formula C11H24O2Si B2766230 3-(tert-Butyldimethylsiloxy)pentanal CAS No. 131049-92-8

3-(tert-Butyldimethylsiloxy)pentanal

Cat. No. B2766230
CAS RN: 131049-92-8
M. Wt: 216.396
InChI Key: HSUANBFMJXCZPR-UHFFFAOYSA-N
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Description

3-(tert-Butyldimethylsiloxy)pentanal is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.396. It is commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Synthesis Analysis

The synthesis of this compound involves the use of 5-(tert-Butyldimethylsilyloxy)-1-pentanol . This compound participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 24 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom. The structure contains total 52 bond(s); 22 non-H bond(s), 7 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic) and 1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 216.396. It has a refractive index of 1.442, a boiling point of 140 °C/6 mmHg, and a density of 0.885 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Optically Active Compounds

3-(tert-Butyldimethylsiloxy)pentanal and its derivatives play a significant role in the synthesis of optically active compounds. For instance, it has been utilized in the stereoselective synthesis of complex molecules, such as optically active diols and ketones. This process often involves reactions like diastereoselective aldol reactions, demonstrating the compound's utility in creating chiral building blocks for various synthetic applications (Mukaiyama et al., 1995).

Synthesis of Antimalarial Alkaloids

Another significant application is in the synthesis of potent antimalarial alkaloids, such as febrifugine and isofebrifugine. These compounds have been synthesized using a process that involves the reaction of a derivative of this compound with hydroxylamine (Ooi et al., 2001).

Key Intermediate in Antibiotic Synthesis

This compound also serves as a key intermediate in the preparation of antibiotics, especially in the synthesis of penem and carbapenem antibiotics. This highlights its importance in medicinal chemistry and drug development (Hou Zeng-ru, 2010).

In Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been used to study the molecular structures and reactions of various organometallic compounds. This includes the study of compounds like octaphenyltetrasiloxane and its derivatives, which are important for understanding the properties and applications of silicon-based materials (Beckmann et al., 1999).

Polymerization Processes

The compound and its derivatives are also significant in the field of polymer science, particularly in the polymerization of α-olefins. This showcases its role in developing new materials and understanding polymerization mechanisms (Leino et al., 1997).

In Organic Synthesis

It has a wide range of applications in organic synthesis, including the formation of novel compounds and intermediates. This versatility is evident in its use in various synthetic routes and reactions, contributing significantly to the development of new organic synthesis methodologies (Marshall et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, 5-(tert-Butyldimethylsilyloxy)-1-pentanol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-7-10(8-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUANBFMJXCZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131049-92-8
Record name 3-[(tert-butyldimethylsilyl)oxy]pentanal
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